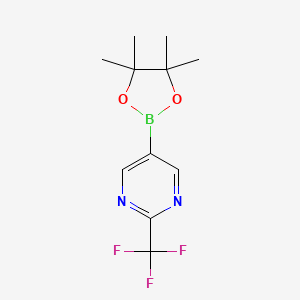
4-(1H-1,2,3-triazol-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3-triazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties, which allow it to participate in diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-4-yl)pyridine typically involves a “click” chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(1H-1,2,3-triazol-4-yl)pyridine is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: In biological research, this compound is explored for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems without interfering with natural biological processes.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dendrimers, which have applications in coatings, adhesives, and nanotechnology.
Mecanismo De Acción
The mechanism by which 4-(1H-1,2,3-triazol-4-yl)pyridine exerts its effects depends on its specific application. As a ligand, it coordinates with metal ions through the nitrogen atoms in the triazole and pyridine rings, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.
In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: This compound features two triazole rings attached to a pyridine ring and is used as a chelating ligand in coordination chemistry.
3-(1H-1,2,3-triazol-4-yl)pyridine: Similar to 4-(1H-1,2,3-triazol-4-yl)pyridine but with the triazole ring attached at the 3-position of the pyridine ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a wide range of metal ions and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
369363-76-8 |
|---|---|
Fórmula molecular |
C7H6N4 |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h1-5H,(H,9,10,11) |
Clave InChI |
KEFBRERBEDJOQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NNN=C2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



